

# TES-991: A Technical Whitepaper on its Therapeutic Potential via ACMSD Inhibition

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## Compound of Interest

Compound Name: TES-991

Cat. No.: B2989993

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## Abstract

**TES-991** is a potent and selective small-molecule inhibitor of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD<sup>+</sup> synthesis pathway. By inhibiting ACMSD, **TES-991** effectively increases intracellular NAD<sup>+</sup> levels, a critical coenzyme involved in cellular metabolism and energy production. This mechanism of action has demonstrated significant therapeutic potential in preclinical models of metabolic and age-related diseases, particularly those characterized by NAD<sup>+</sup> deficiency. This document provides a comprehensive overview of the technical data and experimental findings related to **TES-991**, focusing on its mechanism of action, preclinical efficacy, and future therapeutic outlook.

## Introduction

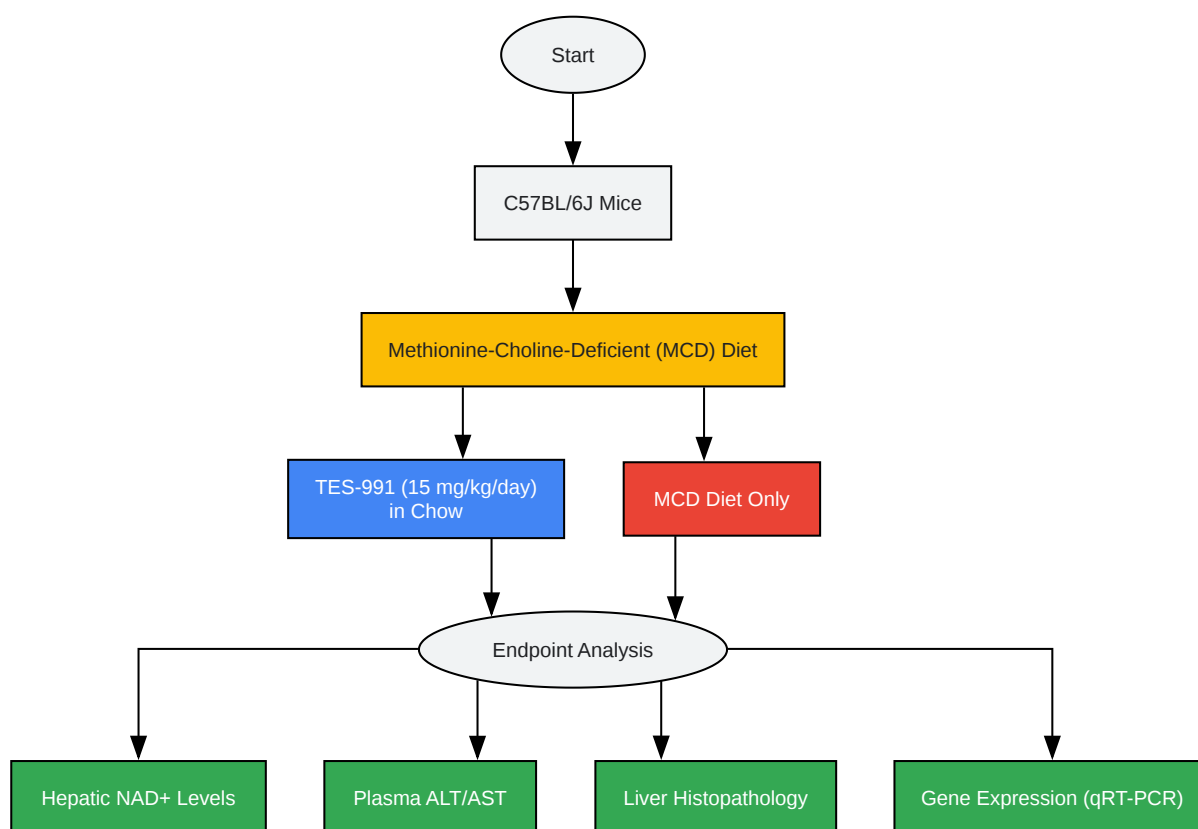
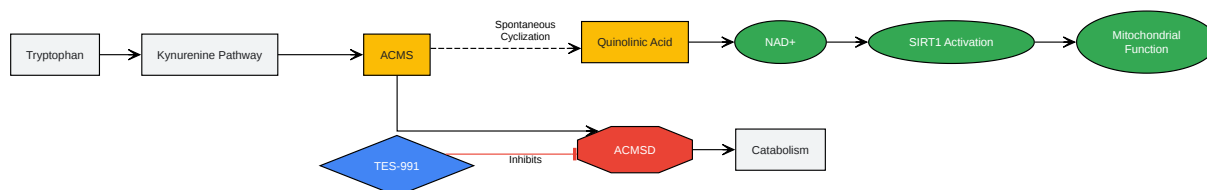
Nicotinamide adenine dinucleotide (NAD<sup>+</sup>) is a fundamental coenzyme in all living cells, playing a pivotal role in a myriad of biological processes, including cellular respiration, DNA repair, and signaling pathways. A decline in NAD<sup>+</sup> levels is associated with aging and a range of pathologies, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions. Consequently, strategies to augment intracellular NAD<sup>+</sup> pools have emerged as a promising therapeutic avenue.

One such strategy is the inhibition of ACMSD, an enzyme that diverts a tryptophan metabolite away from NAD<sup>+</sup> synthesis. **TES-991** has been identified as a highly potent and selective inhibitor of human ACMSD.<sup>[1]</sup> Preclinical research suggests that by blocking ACMSD, **TES-991** can restore NAD<sup>+</sup> homeostasis, enhance mitochondrial function, and confer protection in models of liver and kidney disease.<sup>[1][2]</sup> This whitepaper consolidates the available technical information on **TES-991** to facilitate further research and development.

## Mechanism of Action: Targeting the Kynurenine Pathway

**TES-991** exerts its therapeutic effect by modulating the kynurenine pathway, the primary route for de novo NAD<sup>+</sup> synthesis from tryptophan. ACMSD is a critical branching point in this pathway, catalyzing the conversion of  $\alpha$ -amino- $\beta$ -carboxymuconate- $\epsilon$ -semialdehyde (ACMS) to  $\alpha$ -aminomuconate- $\epsilon$ -semialdehyde (AMS), which is then catabolized. In the absence of ACMSD activity, ACMS spontaneously cyclizes to form quinolinic acid (QA), a direct precursor to NAD<sup>+</sup>.<sup>[3][4]</sup>

By inhibiting ACMSD, **TES-991** effectively shunts the metabolic flux of ACMS towards the synthesis of quinolinic acid, thereby increasing the de novo production of NAD<sup>+</sup>.<sup>[3][4]</sup> This elevation in NAD<sup>+</sup> levels has been shown to activate sirtuin 1 (SIRT1), a key protein deacetylase involved in metabolic regulation and cellular stress responses.<sup>[2]</sup>



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